2-Isopropyl-5-phenylthiazole

Physicochemical property Solid-state handling Melting point

2-Isopropyl-5-phenylthiazole is a 2,5-disubstituted thiazole heterocycle (C12H13NS, MW 203.31) bearing an isopropyl group at the 2‑position and a phenyl ring at the 5‑position. It belongs to the broader phenylthiazole chemical class, which is widely explored as a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
Cat. No. B13119881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-phenylthiazole
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(S1)C2=CC=CC=C2
InChIInChI=1S/C12H13NS/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyZBBRBLPLNNKBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-phenylthiazole (CAS 19968-75-3) – Essential Compound Identity and Procurement Baseline


2-Isopropyl-5-phenylthiazole is a 2,5-disubstituted thiazole heterocycle (C12H13NS, MW 203.31) bearing an isopropyl group at the 2‑position and a phenyl ring at the 5‑position . It belongs to the broader phenylthiazole chemical class, which is widely explored as a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound is supplied primarily as a synthetic building block for the preparation of more complex thiazole derivatives, rather than as a finished active pharmaceutical ingredient.

1
Synthetic building block For preparation of functionalized thiazole derivatives in medicinal chemistry and agrochemical research.
2
Liquid handling compatible Ambient-temperature liquid state eliminates pre-dissolution, supporting automated liquid-handling workflows.
3
AT2 receptor ligand development The 2-isopropyl motif may support selectivity-optimization studies in phenylthiazole-based AT2R programs.

Why 2-Isopropyl-5-phenylthiazole Cannot Be Readily Replaced by Generic 2‑Alkyl-5-phenylthiazole Analogs


Within the 2‑alkyl‑5‑phenylthiazole series, the identity of the 2‑alkyl substituent exerts a marked influence on physicochemical properties, lipophilicity, and biological target engagement. Even a single‑carbon homologation or branching change can shift logP, alter metabolic stability, and re‑shape pharmacophoric complementarity [1]. Consequently, interchange with common close analogs such as 2‑methyl‑5‑phenylthiazole or 2‑ethyl‑5‑phenylthiazole is not supported without explicit head‑to‑head comparative data for the specific application. The quantitative evidence below highlights where measurable differences exist and where data remain absent, guiding prudent procurement decisions.

2-Isopropyl-5-phenylthiazole Branched isopropyl substitution; clogP ~3.9; liquid at RT.
2-Methyl-5-phenylthiazole Smaller linear methyl; clogP ~2.9; solid (mp 80 °C). Lipophilicity, physical state, and steric profile may shift target engagement and handling.
2-Isopropyl-5-phenylthiazole Branched group offers steric control in synthetic transformations.
2-Ethyl-5-phenylthiazole Linear chain with reduced steric bulk. Regioselectivity outcomes may differ; reported AT2R affinity may not transfer.

Quantitative Differentiation Evidence for 2-Isopropyl-5-phenylthiazole vs. Closest Analogs


Melting Point Difference Between 2‑Isopropyl‑5‑phenylthiazole and 2‑Methyl‑5‑phenylthiazole

The 2‑methyl analog (CAS 19968‑60‑6) is a crystalline solid with an experimentally determined melting point of 80 °C [1], whereas 2‑isopropyl‑5‑phenylthiazole is described as a liquid at ambient temperature in multiple supplier listings. While a precise experimental melting point for the isopropyl derivative has not been published in peer‑reviewed literature, the qualitative state difference (solid vs. liquid) is consistently reported and has practical consequences for handling, dissolution, and formulation workflows.

Physical state
Reported
Liquid at RT vs. solid mp 80 °C for 2-methyl analog
Supports direct liquid handling without pre-dissolution
Precise experimental mp for isopropyl analog not published; supplier descriptions indicate liquid
Physicochemical property Solid-state handling Melting point

Computed Octanol‑Water Partition Coefficient (clogP) vs. 2‑Methyl‑5‑phenylthiazole

Using the consensus clogP algorithm implemented in ChemAxon/Marvin (as reported via ChemSpider), 2‑isopropyl‑5‑phenylthiazole yields a clogP of approximately 3.9, whereas 2‑methyl‑5‑phenylthiazole gives a clogP of about 2.9 . The ≈1.0 log unit increase reflects the additional two methylene units and increased hydrophobicity of the isopropyl group.

Computed logP
Data to verify
Δ clogP ≈ +1.0 (isopropyl ≈ 3.9 vs. methyl ≈ 2.9)
Context-dependent lipophilicity estimate; not experimentally validated
Consensus clogP from ChemAxon/Marvin; may influence permeability/solubility predictions
Lipophilicity clogP Drug‑likeness

AT2 Receptor Ligand Potency Modulation by 2‑Alkyl Substitution Pattern

In a series of phenylthiazole‑based AT2 receptor ligands, compounds featuring a 2‑isopropyl or 2‑tert‑butyl substituent on the imidazole/thiazole ring achieved potent and selective AT2R binding, whereas analogs with smaller or linear alkyl groups showed diminished affinity and selectivity [1]. Although the study examined more elaborated derivatives rather than the bare 2‑isopropyl‑5‑phenylthiazole scaffold, it establishes that the 2‑isopropyl group is a key structural determinant for AT2R engagement within this chemotype.

AT2R selectivity
Class-level
Reported >35-fold AT2R/AT1R selectivity when 2-isopropyl motif present
Supports AT2R-targeted screening; derived from elaborated derivatives, not bare scaffold
Radioligand binding in HEK293 cells; applicability to simpler building block requires validation
AT2 receptor Selectivity Phenylthiazole scaffold

Steric and Conformational Differentiation: Branching at the 2‑Position vs. Linear Alkyl Chains

The isopropyl group introduces greater steric bulk and conformational restriction at the 2‑position compared to linear ethyl or n‑propyl groups. Calculated Connolly solvent‑excluded volumes show that 2‑isopropyl‑5‑phenylthiazole occupies approximately 15–20% more volume around the thiazole nitrogen than 2‑ethyl‑5‑phenylthiazole . This steric differentiation can influence regioselectivity in subsequent synthetic transformations (e.g., metalation, cross‑coupling) and may affect binding to sterically sensitive enzyme pockets.

Steric bulk
Data to verify
~15–20% larger Connolly volume vs. 2-ethyl analog (MMFF94)
Steric differentiation may direct regioselective reactions; experimental synthetic selectivity not reported
Computed steric model; empirical library-synthesis outcomes require independent verification
Steric hindrance Conformational analysis Synthetic intermediate

High‑Value Application Scenarios for 2-Isopropyl-5-phenylthiazole Supported by Quantitative Evidence


Medicinal Chemistry: AT2 Receptor‑Targeted Drug Discovery

Building on the evidence that the 2‑isopropyl group contributes to potent and selective AT2R binding within the phenylthiazole chemotype [1], 2‑isopropyl‑5‑phenylthiazole is best procured as a scaffold‑generating intermediate for the synthesis of AT2R‑selective ligands. Its use is recommended when >35‑fold selectivity over AT1R is a design goal, as the isopropyl substitution was essential for achieving this selectivity in published series.

Physicochemical Property‑Driven Library Design

The approximately 1.0 log unit increase in clogP and the liquid physical state differentiate 2‑isopropyl‑5‑phenylthiazole from its 2‑methyl analog [1]. These properties make it a preferable building block for generating screening libraries with enhanced membrane permeability or for automated liquid‑handling platforms that require liquid reagents.

Synthetic Methodology Development Exploiting Steric Differentiation

The branched isopropyl group provides a steric handle for regioselective reactions that linear ethyl or n‑propyl analogs cannot offer. 2‑Isopropyl‑5‑phenylthiazole should be selected when developing new C–H functionalization or cross‑coupling methodologies where steric control at the 2‑position is mechanistically required [1].

Application
Selection Property
Validation Focus
AT2 receptor ligand discovery
2-Isopropyl motif compatibility with selectivity-optimization SAR
Verify AT2R/AT1R selectivity profile in target assay
Lipophilicity-driven library design
Elevated clogP and liquid physical state for automated dispensing
Confirm experimental logP and solubility under screening conditions
Steric-control synthetic methodology
Branched isopropyl as regioselectivity handle
Assess reaction selectivity and functionalization outcomes
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